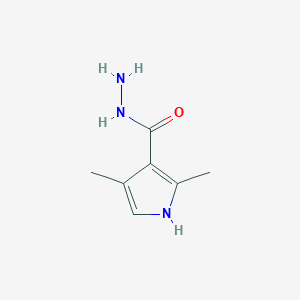

2,4-dimethyl-1H-pyrrole-3-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

500302-92-1 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carbohydrazide |

InChI |

InChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |

InChI Key |

ARVRUAUPCIJEHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1C(=O)NN)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 1h Pyrrole 3 Carbohydrazide and Its Analogues

Direct Synthesis Strategies

Direct synthesis typically follows a two-stage approach: the formation of a pyrrole (B145914) ester intermediate and its subsequent conversion to the carbohydrazide (B1668358).

The cornerstone of synthesizing the target carbohydrazide is the efficient production of its precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. chemdad.com This compound serves as a crucial intermediate. google.com The synthesis of the pyrrole ring itself is a well-established area of organic chemistry, with several named reactions being applicable. The most common methods for constructing substituted pyrroles are the Hantzsch, Knorr, and Paal-Knorr syntheses. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgthieme-connect.com This method is particularly versatile for producing a variety of substituted pyrroles. wikipedia.org A specific, patented method for synthesizing ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate utilizes a Hantzsch-type reaction. google.compatsnap.com This process involves a two-step sequence: first, the bromination of propionaldehyde (B47417) to yield 2-bromopropanal, followed by a ring-closing reaction between the 2-bromopropanal, ethyl acetoacetate (B1235776), and ammonia water. google.compatsnap.com This approach is noted for its use of readily available raw materials and simple operation, making it suitable for large-scale production. google.com

The Knorr pyrrole synthesis is another widely used method, which involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgthermofisher.com A common feature of this synthesis is the in situ preparation of the often-unstable α-aminoketone from a ketone oxime, which is reduced using reagents like zinc dust in acetic acid. wikipedia.orgechemi.com The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, with one being converted to an α-amino-ketoester that then reacts with the second equivalent. wikipedia.orgyoutube.com

The Paal-Knorr synthesis provides a more direct route by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.comwikipedia.org While synthetically valuable, this method's primary limitation can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com

Table 1: Overview of Classical Pyrrole Synthesis Routes

A specific protocol for the precursor is detailed below:

Table 2: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The conversion of the stable ethyl ester precursor into the target 2,4-dimethyl-1H-pyrrole-3-carbohydrazide is accomplished through hydrazinolysis. This standard chemical transformation involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303), which acts as a potent nucleophile, displacing the ethoxy group of the ester to form the corresponding hydrazide.

While literature specifically detailing the hydrazinolysis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is sparse, the procedure is a well-established and general method for preparing carbohydrazides from their corresponding esters. nih.govmdpi.commdpi.com For instance, research on other heterocyclic systems demonstrates that heating an ethyl ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), is an effective method for producing the desired carbohydrazide. nih.govmdpi.com The reaction mixture is typically refluxed for a period until thin-layer chromatography (TLC) indicates the consumption of the starting ester. nih.gov Upon cooling, the resulting carbohydrazide product often precipitates from the solution and can be collected by filtration.

Table 3: General Reaction Scheme for Hydrazinolysis

Advanced Synthetic Routes

To improve efficiency, reduce waste, and simplify procedures, advanced synthetic routes focus on combining multiple reaction steps. These include one-pot protocols and multi-component reactions.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of operational simplicity and reduced purification steps. wikipedia.org Many classical syntheses, including the Knorr synthesis, can be performed as one-pot reactions. youtube.com

Modern advancements have introduced greener and more efficient one-pot methodologies. For example, mechanochemistry, using techniques like ball milling, has been employed for the solvent-free and catalyst-free synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives. researchgate.net This approach is noted for its simplicity, environmental benefits, and high yields. researchgate.net Another advanced strategy involves the use of metal-free conditions and molecular oxygen as an oxidant to synthesize related heterocyclic systems like carbazoles in a one-pot sequence of condensation, cyclization, and dehydrogenation. rsc.org These protocols highlight a shift towards more sustainable synthetic chemistry.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. rsc.orgrsc.org These reactions are highly valued for their atom economy, synthetic efficiency, and ability to rapidly generate molecular complexity. taylorandfrancis.comresearchgate.net

The Hantzsch pyrrole synthesis is a classic example of a three-component reaction (3CR) used to construct the pyrrole ring. thieme-connect.comresearchgate.net It has been adapted for solid-phase synthesis, where a polymer-bound enaminone undergoes the Hantzsch reaction with an α-bromoketone to yield pyrrole-3-carboxamides after cleavage. nih.gov

More recent developments in MCRs have expanded the toolbox for pyrrole synthesis. One such method is an iodine/copper-mediated oxidative annulation reaction between aryl methyl ketones, arylamines, and acetoacetate esters to produce highly substituted pyrroles. organic-chemistry.org This reaction proceeds through a cascade of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization, showcasing the complexity achievable in a single process. organic-chemistry.org Such MCRs represent a powerful strategy for the efficient construction of diverse pyrrole derivatives. rsc.orgrsc.org

Derivatization and Chemical Transformations of 2,4 Dimethyl 1h Pyrrole 3 Carbohydrazide

Formation of Hydrazones and Schiff Bases

The nucleophilic nature of the terminal amino group of the carbohydrazide (B1668358) readily facilitates condensation reactions with electrophilic carbonyl compounds. This reactivity is fundamental to the formation of hydrazones and Schiff bases, which are a prominent class of derivatives of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide.

The condensation of this compound with various aldehydes and ketones is a common strategy to generate a library of N-acylhydrazones (a type of Schiff base). nih.govresearchgate.netcabidigitallibrary.orgbendola.com This reaction typically proceeds by heating the two reactants in a suitable solvent, often with a catalytic amount of acid. cabidigitallibrary.orgresearchgate.net The resulting hydrazone derivatives incorporate the structural features of the carbonyl compound, allowing for systematic modifications of the parent molecule.

For instance, the reaction of pyrrole (B145914) carbohydrazides with substituted aromatic aldehydes yields the corresponding N'-benzylidene-carbohydrazide derivatives. cabidigitallibrary.org A study on pyrrole derivatives reported the synthesis of various hydrazones by reacting carbohydrazides with different carbonyl reagents, such as 5-nitrofurfural. nih.gov This work highlighted that the biological activity of the resulting hydrazones is not always directly correlated to the activity of the parent carbohydrazide. nih.gov For example, the highly active diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate was derived from an inactive carbohydrazide. nih.gov

The general reaction scheme for the formation of hydrazones from this compound and a carbonyl compound is depicted below:

R1 and R2 can be hydrogen, alkyl, or aryl groups.

A specific and significant extension of hydrazone formation involves the condensation of this compound with various pyrrole aldehydes. This approach allows for the synthesis of molecules containing two distinct pyrrole rings linked by a hydrazone bridge. The position of the formyl group on the reacting pyrrole aldehyde (α- or β-position) dictates the final structure of the resulting bis-pyrrole derivative. nih.gov

Research has demonstrated the successful synthesis of such hydrazones by reacting a pyrrole hydrazide with α- and β-substituted pyrrole aldehydes in a heated acetic acid medium. nih.gov The choice of aldehyde, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (an α-pyrrole aldehyde) or ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (a β-pyrrole aldehyde), allows for the targeted synthesis of specific isomers. nih.gov Studies have indicated that hydrazones derived from β-aldehydes may exhibit different biological properties compared to those from α-aldehydes. nih.gov

One notable example is the synthesis of diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate, which showed significant inhibitory activity in preliminary screenings against Mycobacterium tuberculosis. nih.gov

| Reactant A (Carbohydrazide) | Reactant B (Pyrrole Aldehyde) | Resulting Hydrazone Derivative |

| This compound | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate nih.gov |

| N-pyrrolylcarbohydrazide | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (α-aldehyde) | Hydrazone 1B nih.gov |

| N-pyrrolylcarbohydrazide | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (β-aldehyde) | Hydrazone 1C nih.gov |

Synthesis of Formazan (B1609692) Derivatives

Formazans are a class of intensely colored compounds characterized by the -N=N-C(R)=N-NH- chain. The synthesis of formazan derivatives from this compound typically involves a two-step process. First, the corresponding hydrazone is prepared by condensation with an aromatic aldehyde. Subsequently, this hydrazone is coupled with a diazonium salt. nih.govresearchgate.net

The general synthetic route starts with the diazotization of a substituted aryl amine using sodium nitrite (B80452) and hydrochloric acid at low temperatures to form a diazonium salt. nih.gov This salt is then added to a solution of the pre-formed hydrazone (derived from the carbohydrazide). The coupling reaction yields the formazan derivative, which often precipitates from the reaction mixture as a colored solid. nih.gov Research has been conducted on the synthesis of formazan derivatives from related structures like 3,4-dimethyl-1H-pyrrole-2-carbohydrazide, indicating the applicability of this synthetic strategy within the dimethylpyrrole scaffold. researchgate.net

Integration with Other Heterocyclic Systems

The structural framework of this compound can be expanded by integrating it with other heterocyclic systems, such as benzimidazole (B57391) and quinolone. This molecular hybridization approach aims to create novel chemical entities with potentially enhanced properties.

Benzimidazole is a privileged scaffold in medicinal chemistry. nih.gov The integration of a benzimidazole moiety with the 2,4-dimethyl-1H-pyrrole core has been explored to create hybrid molecules. nih.gov One synthetic approach involves a multi-step reaction sequence. For example, a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was synthesized via a molecular hybridization approach. nih.gov Although this example starts from a carboxamide rather than a carbohydrazide, the principle of linking these two heterocyclic systems is demonstrated. The synthesis of benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or through transition-metal-free cyclization reactions. encyclopedia.pubrsc.org These methods could potentially be adapted to couple 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (the precursor to the carbohydrazide) or the carbohydrazide itself with a suitable benzimidazole precursor.

| Pyrrole Starting Material | Heterocyclic Partner | Coupling Strategy | Resulting Conjugate |

| 2,4-dimethyl-1H-pyrrole-3-carboxamide | Benzimidazole | Molecular Hybridization | 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole moiety nih.gov |

| 1H-benzo[d]imidazole-2-thiol | Trans substituted acrylic acids | One-pot reaction using TBTU | Fused tricyclic benzimidazole–thiazinone derivatives nih.gov |

Quinolone is another important heterocyclic system that has been combined with various other rings to generate hybrid molecules. The synthesis of quinolone derivatives linked to the 2,4-dimethyl-1H-pyrrole scaffold can be envisioned through several synthetic pathways. For example, pyrrolo[3,4-b]quinolin-1-ones, which are structurally related, have been synthesized through post-Ugi modification strategies. nih.gov

Triazine Derivatives

The synthesis of 1,2,4-triazine (B1199460) rings from carbohydrazide precursors is a well-established strategy in heterocyclic chemistry. This transformation typically involves the cyclocondensation of a carbohydrazide with a 1,2-dicarbonyl compound. In the context of this compound, this reaction provides a direct pathway to novel pyrrolyl-substituted 1,2,4-triazine derivatives.

Detailed Research Findings

The reaction of this compound with various α-ketoacids or their corresponding esters can be employed to construct the 1,2,4-triazin-5-one ring system. The general reaction involves the initial condensation between the more nucleophilic terminal nitrogen of the hydrazide moiety and one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization with the loss of a water molecule leads to the formation of the stable six-membered triazine ring.

For instance, the reaction of this compound with pyruvic acid (an α-ketoacid) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions, is expected to yield 6-methyl-3-(2,4-dimethyl-1H-pyrrol-3-yl)-1,2,4-triazin-5(4H)-one. The reaction proceeds through the formation of a hydrazone at the keto-carbonyl group, followed by cyclization involving the carboxylic acid moiety.

The versatility of this method allows for the synthesis of a variety of 6-substituted-3-(pyrrol-3-yl)-1,2,4-triazin-5(4H)-ones by employing different α-ketoacids. The general synthetic route is depicted below:

Scheme 1: Synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)-1,2,4-triazin-5(4H)-one derivatives.

The following table summarizes the expected products from the reaction of this compound with various α-ketoacids.

| α-Ketoacid | R-Group | Product Name |

| Pyruvic acid | -CH₃ | 6-methyl-3-(2,4-dimethyl-1H-pyrrol-3-yl)-1,2,4-triazin-5(4H)-one |

| Phenylglyoxylic acid | -C₆H₅ | 6-phenyl-3-(2,4-dimethyl-1H-pyrrol-3-yl)-1,2,4-triazin-5(4H)-one |

| 3-Methyl-2-oxobutanoic acid | -CH(CH₃)₂ | 6-isopropyl-3-(2,4-dimethyl-1H-pyrrol-3-yl)-1,2,4-triazin-5(4H)-one |

Furthermore, the reaction of this compound with 1,2-diketones, such as benzil, would lead to the formation of 5,6-disubstituted-3-(pyrrol-3-yl)-1,2,4-triazines. The reaction mechanism is analogous, involving the formation of a dihydrazone intermediate which then undergoes oxidative cyclization to afford the fully aromatic triazine ring.

The synthesis of these triazine derivatives from this compound provides access to a new class of compounds where a pyrrole moiety is directly linked to a triazine core, offering potential for further chemical exploration and biological evaluation.

Computational and Theoretical Investigations of 2,4 Dimethyl 1h Pyrrole 3 Carbohydrazide Derivatives

Electronic Structure and Reactivity Analyses

Understanding the electronic structure and reactivity of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide derivatives is fundamental to predicting their chemical behavior and potential applications. Computational methods provide powerful tools to probe these properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level, are employed to determine optimized molecular geometries and electronic properties. researchgate.net These studies are crucial for understanding the stability and reactivity of the molecules. For instance, DFT has been used to study the geometry of related pyrrole (B145914) derivatives, revealing insights into bond lengths and angles. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of HOMO and LUMO and the resulting energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In the study of pyrrole derivatives, FMO analysis helps in understanding their potential as inhibitors or in other chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net

| Parameter | Description | Significance in Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. |

| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential for ligand-receptor binding.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a protein target.

Sterol 14α-Demethylase Inhibition Mechanisms

Sterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is a key target for antifungal drugs. Molecular docking studies have been performed on derivatives of this compound to investigate their potential as inhibitors of this enzyme. researchgate.netnih.gov These simulations can reveal the specific binding modes of the compounds within the active site of the enzyme. researchgate.net For some pyrrole-based compounds, docking studies have shown a high spontaneous binding ability within the enzyme's access channel, suggesting a mechanism of inhibition. researchgate.netnih.gov This targeted approach helps in the rational design of more potent and selective antifungal agents. nih.gov

Ligand-Enzyme Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and an enzyme, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For instance, a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed a binding affinity of -9.5 kcal/mol against VEGFR-2, which is comparable to the known drug sunitinib. nih.gov

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Pyrazoline-conjugated derivative | VEGFR-2 | -9.5 | Interactions at the active adenosine (B11128) triphosphate site. nih.gov |

| Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide | Sterol 14α-demethylase | Not explicitly quantified in the provided text | Binding in the access channel away from catalytic heme iron. researchgate.net |

Pharmacological Relevance and Structure Activity Relationship Sar Studies of 2,4 Dimethyl 1h Pyrrole 3 Carbohydrazide Derivatives

Antimicrobial Activities

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide have been investigated for their potential to combat microbial infections, showing efficacy against both bacteria and fungi. The inherent biological activity of the pyrrole (B145914) and hydrazide groups contributes to their antimicrobial potential. nih.govnih.gov

Several studies have highlighted the antibacterial properties of pyrrole-hydrazide derivatives. A series of substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues demonstrated notable antibacterial action. nih.gov Structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring attached to the hydrazide moiety significantly influence the antibacterial potency. For instance, one derivative featuring a 2,6-dichloro substitution on the phenyl ring emerged as the most active broad-spectrum antibacterial agent within its series, with a Minimum Inhibitory Concentration (MIC) value of 0.039 mg/mL. nih.gov Another study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives also reported potential antibacterial effects. nih.gov Similarly, a newly synthesized ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was found to exhibit good antibacterial activity. bohrium.com The mechanism of action for nitroimidazole-containing compounds, a related class, involves the reduction of the nitro group under anaerobic conditions to form a reactive nitro radical anion, which is toxic to the bacterial cell. nih.gov

| Compound Series/Derivative | Bacterial Strain(s) | Efficacy (MIC) | Source(s) |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogue with 2,6-dichloro substitution (Compound 5f ) | Broad Spectrum | 0.039 mg/mL | nih.gov |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Not specified | Growth inhibition | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Not specified | Good activity | bohrium.com |

| Pyridine-carbohydrazide with a butyl chain (Compound 4 ) | Pseudomonas aeruginosa | 2-fold > Ampicillin | nih.gov |

The antifungal potential of this class of compounds is significant. In a study of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, several derivatives showed potent activity against Aspergillus fumigatus. nih.gov Specifically, compounds with 4-nitro (5h ), 4-chloro-3-nitro (5i ), and 4-fluoro (5j ) substitutions were the most effective, all recording MIC values of 0.039 mg/mL. nih.gov

Mechanistic studies, through molecular docking, suggest that these compounds may act by inhibiting sterol 14α-demethylase, a crucial enzyme in the fungal cell membrane biosynthesis pathway. nih.gov The docking studies indicated that the compounds bind within the enzyme's access channel, away from the catalytic heme iron. This mode of inhibition is advantageous as it may circumvent the heme iron-related side effects associated with some existing antifungal drugs. nih.gov Further research into pyridine carbohydrazides revealed that derivatives could exhibit remarkable antifungal effects on multi-drug resistant strains of Candida spp. nih.gov One such derivative with an octyl chain (Compound 6 ) showed MIC values between 16–24 µg/mL, which was superior to the standard drug fluconazole. nih.gov

| Compound Series/Derivative | Fungal Strain(s) | Efficacy (MIC) | Source(s) |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogue with 4-nitro substitution (Compound 5h ) | Aspergillus fumigatus | 0.039 mg/mL | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogue with 4-chloro-3-nitro substitution (Compound 5i ) | Aspergillus fumigatus | 0.039 mg/mL | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogue with 4-fluoro substitution (Compound 5j ) | Aspergillus fumigatus | 0.039 mg/mL | nih.gov |

| Pyridine-carbohydrazide with an octyl chain (Compound 6 ) | Candida spp. (MDR) | 16–24 µg/mL | nih.gov |

Antiproliferative Activities (In Vitro Studies)

The development of novel antiproliferative agents is a cornerstone of cancer research, and pyrrole-based compounds have shown considerable promise. nih.gov Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

The cytotoxic effects of these derivatives are often linked to their ability to trigger programmed cell death (apoptosis) and interfere with the cell division cycle. A study on novel pyrrole hydrazones identified a specific derivative, 1C , which demonstrated a cytotoxic effect that correlates with its capacity to induce apoptosis and cause cell cycle arrest in the S phase (the DNA synthesis phase) in human melanoma cells. nih.gov Similarly, studies on related halogenated pyrrolo[3,2-d]pyrimidines found that one potent compound robustly induced apoptosis along with G2/M cell cycle arrest in triple-negative breast cancer cells. nih.gov These findings suggest that the antiproliferative action of these pyrrole derivatives involves the disruption of fundamental cellular processes required for cancer cell survival and proliferation. nih.govnih.gov

The antiproliferative activity of this compound derivatives often varies depending on the specific cancer cell line being tested, indicating a degree of selectivity. nih.govnih.gov

In one study, novel pyrrole hydrazones were tested against human melanoma (SH-4) cells and non-tumor keratinocytes (HaCaT). nih.gov Compound 1C was found to be the most selective for the melanoma cells, with a selectivity index (SI) of 3.83 and an IC₅₀ value of 44.63 µM. nih.gov Another compound, 1B , also showed selectivity for the cancer cells (SI = 2.11). nih.gov This is in contrast to the chemotherapy drug Cisplatin, which had a very low selectivity index (SI = 0.38) in the same study. nih.gov Further SAR insights revealed that hydrazones derived from condensation with β-aldehydes (1C and 1D ) exhibited greater antiproliferative activity than those from α-aldehydes (1A and 1B ). nih.gov

Other research has explored these derivatives against a wider panel of cancer cells. Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed potential against various cancer cell lines in the NCI-60 screen. nih.gov Another study evaluated pyrrole derivatives against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cell lines, comparing their cytotoxicity to standard drugs like cisplatin and doxorubicin. nih.gov

| Compound/Derivative | Cell Line(s) | Activity (IC₅₀) | Selectivity Index (SI) | Source(s) |

| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 ± 3.51 µM | 3.83 | nih.gov |

| Pyrrole Hydrazone 1B | SH-4 (Melanoma) | > 50 µM | 2.11 | nih.gov |

| Pyrrole Hydrazone 1D | SH-4 (Melanoma) | 14.15 ± 0.98 µM | 1.28 | nih.gov |

| Pyrrole Hydrazone 1 | HaCaT (Keratinocyte) | 9.64 ± 0.58 µM | - | nih.gov |

| Cisplatin | SH-4 (Melanoma) vs HaCaT | - | 0.38 | nih.gov |

| Pyrrole derivatives | LoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovary) | Cytotoxic activity | - | nih.gov |

| Arylidene-hydrazinyl-thiazole 2a | MDA-MB-231 (Breast), HeLa (Cervical) | 3.92 µg/mL, 11.4 µg/mL | - | researchgate.net |

Antioxidant Activities

Oxidative stress is implicated in various diseases, making the development of antioxidant compounds a key area of research. Hydrazone derivatives are known to possess antioxidant properties. nih.gov Research into 2,4-dimethylbenzoylhydrazones, which share a structural similarity with the title compound's derivatives, has demonstrated significant free radical scavenging capabilities. nih.gov

These compounds were evaluated for their in vitro DPPH radical scavenging activity and superoxide anion scavenging activity. nih.gov Several derivatives exhibited better DPPH scavenging activity than the standard, n-propyl gallate (IC₅₀ = 30.30 µM), with the most active compounds (1 , 4 , 2 , 3 , 7 , and 6 ) showing IC₅₀ values ranging from 25.6 to 30.1 µM. nih.gov For superoxide anion scavenging, compounds 1 , 2 , and 3 were more potent (IC₅₀ values of 98.3, 102.6, and 105.6 µM, respectively) than the n-propyl gallate standard (IC₅₀ = 106.34 µM). nih.gov The antioxidant activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives is attributed to the hydrogen atom attached to the nitrogen of the pyrrole ring, which can help stabilize DPPH free radicals. frontiersin.org

| Compound Series/Derivative | Assay Type | Activity (IC₅₀) | Standard (IC₅₀) | Source(s) |

| 2,4-Dimethylbenzoylhydrazone 1 | DPPH Scavenging | 25.6 µM | n-propyl gallate (30.30 µM) | nih.gov |

| 2,4-Dimethylbenzoylhydrazone 4 | DPPH Scavenging | 28.1 µM | n-propyl gallate (30.30 µM) | nih.gov |

| 2,4-Dimethylbenzoylhydrazone 2 | DPPH Scavenging | 29.3 µM | n-propyl gallate (30.30 µM) | nih.gov |

| 2,4-Dimethylbenzoylhydrazone 1 | Superoxide Anion Scavenging | 98.3 µM | n-propyl gallate (106.34 µM) | nih.gov |

| 2,4-Dimethylbenzoylhydrazone 2 | Superoxide Anion Scavenging | 102.6 µM | n-propyl gallate (106.34 µM) | nih.gov |

| 2,4-Dimethylbenzoylhydrazone 3 | Superoxide Anion Scavenging | 105.6 µM | n-propyl gallate (106.34 µM) | nih.gov |

Radical Scavenging Mechanisms (DPPH, ABTS)

The antioxidant potential of this compound derivatives is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). These assays are fundamental in determining the capacity of these compounds to mitigate oxidative stress.

The interaction of antioxidants with the DPPH radical typically involves either a direct hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism, leading to the reduction of the DPPH radical. mdpi.com This process results in a color change from violet to yellow, which can be measured spectrophotometrically to quantify the radical scavenging activity. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS•+ radical cation. The reaction is based on the antioxidant donating a hydrogen atom or an electron, which decolorizes the blue/green ABTS•+ solution. nih.gov The accessibility of the radical site in the ABTS•+ molecule is generally better than in the DPPH radical, which can influence the reaction kinetics. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on pyrrole derivatives have provided insights into the structural features that influence their radical scavenging activities. nih.gov For instance, the presence of specific substituents on the pyrrole ring can significantly impact their ability to scavenge radicals like DPPH, hydroxyl (•OH), and superoxide (O2•−). nih.gov Shorter bond lengths between certain atoms within the molecule and the charge distribution on oxygen atoms have been identified as important descriptors for antioxidant efficiency. nih.gov

Other Investigated Biological Activities

Beyond their antioxidant properties, derivatives of this compound have been explored for a range of other therapeutic applications.

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antitubercular agents. mdpi.comnih.gov Pyrrole derivatives have shown promise in this area, with some compounds exhibiting potent activity against Mycobacterium tuberculosis. researchgate.net For example, certain pyrrole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 μg/mL against M. tuberculosis. researchgate.net The development of hydrazide derivatives is a common strategy in antitubercular drug design, aiming to enhance the efficacy against various mycobacterial strains, including drug-resistant ones. mdpi.com

Anticoagulant Activity

Research into the anticoagulant properties of heterocyclic compounds has led to the investigation of various derivatives for their ability to interfere with the blood coagulation cascade. While specific studies on the anticoagulant activity of this compound itself are not extensively detailed in the provided context, the synthesis of novel series of related heterocyclic compounds, such as 1,4-dihydropyridine derivatives, has been undertaken to screen for anticoagulant properties. nih.gov

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. jelsciences.com Compounds with radical scavenging properties are therefore of interest for their potential neuroprotective effects. jelsciences.com The ability of certain derivatives to reduce neuronal damage may be attributed to the downregulation of pro-inflammatory cytokines and modulation of inflammatory pathways. jelsciences.com Dihydropyridine derivatives, which share some structural similarities with the broader class of heterocyclic compounds, have been shown to offer protection against ischemic brain injury. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosine Kinase, Monoamine Oxidase)

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents.

Tyrosine Kinase Inhibition: Certain hydrazone derivatives bearing a 5-oxopyrrolidine moiety have been identified as potential multikinase inhibitors. nih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of key protein kinases, such as the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF. nih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. researchgate.net Various heterocyclic compounds, including 2-thiazolylhydrazone derivatives, have been investigated as MAO inhibitors. researchgate.net Some of these derivatives have shown high potency and selectivity for either MAO-A or MAO-B. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify the key molecular features responsible for the observed biological effects. mdpi.com

For pyrrole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrrole ring are critical for their activity. nih.gov For instance, in the context of antitubercular activity, the introduction of specific aryl groups can significantly influence the minimum inhibitory concentration. researchgate.net Similarly, for enzyme inhibitors, the presence and type of substituents can determine the potency and selectivity of the compound. nih.gov Computational approaches like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are valuable tools for elucidating these relationships and guiding the design of more potent derivatives. mdpi.comrsc.org

Influence of Substituent Position and Electronic Nature on Bioactivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the molecule. While direct and extensive SAR studies on the 3-carbohydrazide isomer are limited in the public domain, valuable insights can be gleaned from closely related analogues, such as the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide Schiff bases. In these derivatives, the electronic properties of substituents on an aromatic ring attached to the hydrazone moiety play a critical role in modulating antimicrobial and antifungal efficacy.

A study on a series of (E)-3,4-dimethyl-N'-(1-(substituted-phenyl)ethylidene)-1H-pyrrole-2-carbohydrazides revealed significant variations in activity based on the substituent on the phenyl ring. For instance, against the fungus Aspergillus fumigatus, derivatives with para-substituted methyl, chloro, and bromo groups demonstrated potent activity. nih.gov Conversely, a para-fluoro substituent led to a decrease in antifungal activity against A. niger. nih.gov In terms of antibacterial activity, a derivative bearing a 2,6-dichloro substitution on the phenyl ring emerged as a potent broad-spectrum agent. nih.gov This suggests that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituent are key determinants of the biological action.

The presence of electron-withdrawing groups, such as nitro groups, particularly at the meta position on the aromatic ring, has been shown to retain antifungal activity against A. fumigatus in related carboxamide series. nih.gov This highlights the nuanced interplay between substituent electronics and their interaction with biological targets.

| Compound | Substituent (R) on Phenyl Ring | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Citation |

|---|---|---|---|---|

| 5h | p-methyl | Aspergillus fumigatus | 0.039 | nih.gov |

| 5i | p-chloro | Aspergillus fumigatus | 0.039 | nih.gov |

| 5j | p-bromo | Aspergillus fumigatus | 0.039 | nih.gov |

| - | p-fluoro | Aspergillus niger | Diminished activity | nih.gov |

Impact of Hydrazone and Schiff Base Moieties on Bioactivity

The conversion of the carbohydrazide (B1668358) group into hydrazone or Schiff base moieties is a common and effective strategy to enhance the biological activity of various scaffolds, including pyrrole derivatives. The hydrazone moiety (-CO-NH-N=C-) is a well-established pharmacophore present in numerous therapeutic agents with a wide range of activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govmdpi.com

The formation of the imine or azomethine group (>C=N-) in Schiff bases is critical to their biological function. researchgate.netijfmr.comgsconlinepress.com This group can participate in various interactions with biological macromolecules, leading to an enhanced pharmacological profile compared to the parent carbohydrazide. In the context of pyrrole derivatives, the introduction of a Schiff base has been shown to result in potent antimicrobial and antifungal agents. nih.gov

For example, the Schiff base derivatives of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide demonstrated significant activity against a panel of bacteria and fungi. nih.gov The enhanced lipophilicity of the Schiff bases compared to the parent hydrazide often contributes to improved cell membrane penetration, allowing the molecule to reach its intracellular target more effectively. Furthermore, the azomethine nitrogen can act as a hydrogen bond acceptor, facilitating binding to target enzymes or receptors.

| Compound | Substituent on Phenyl Ring | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Citation |

|---|---|---|---|---|

| 5f | 2,6-dichloro | Broad Spectrum | 0.039 | nih.gov |

Hybridization with Other Pharmacophores and its Effect on Biological Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, efficacy, and selectivity, or to achieve a desired dual-action profile. The 2,4-dimethyl-1H-pyrrole scaffold has been successfully utilized in this approach.

A notable example is the hybridization of a 2,4-dimethyl-1H-pyrrole-3-carboxamide (a close derivative of the carbohydrazide) with a benzimidazole (B57391) moiety. nih.gov Benzimidazoles are themselves a well-known class of pharmacologically active compounds. The resulting hybrid molecules were evaluated for their in vitro anticancer activity. One particular derivative, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, displayed significant antiproliferative activity against melanoma and breast cancer cell lines. nih.gov This demonstrates that the synergistic combination of the pyrrole and benzimidazole pharmacophores can lead to potent anticancer agents. The hybridization approach can modulate the physicochemical properties of the parent molecules, leading to improved pharmacokinetic profiles and enhanced biological activity.

| Compound | Cancer Cell Line | Activity | Citation |

|---|---|---|---|

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-435 (Melanoma) | 62.46% Growth Inhibition | nih.gov |

| MDA-MB-468 (Breast) | 40.24% Growth Inhibition | nih.gov |

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Parameter | ||

|---|---|---|

| Solvent | Ethanol | DMSO (for NMR) |

| Reflux Time | 3 hours | Not specified |

| Yield | Not reported | 23–95% |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ 6.3–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and hydrazide NH (δ 8–12 ppm, broad) .

- HRMS : Confirm molecular ion ([M+H]+) with accuracy <5 ppm. Example: Calculated for C₈H₁₂N₄O, [M+H]+ = 181.1085; observed = 181.1082 .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

- Case Study : Discrepancy in NH proton integration (e.g., observed 1H vs. expected 2H).

Basic: What safety protocols are critical when handling hydrazide derivatives like this compound?

Methodological Answer:

- Hazards : Hydrazines are toxic and potentially carcinogenic.

- Mitigation :

Advanced: How to design a structure-activity relationship (SAR) study for hydrazide derivatives in medicinal chemistry?

Methodological Answer:

- Step 1 : Synthesize analogs (e.g., substituent variations at 2,4-dimethyl positions) .

- Step 2 : Assess bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .

- Step 3 : Use QSAR models (e.g., CoMFA) to predict activity of untested derivatives .

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent compound | 2,4-dimethyl | 10.2 | 1.8 |

| Analog A | 2-ethyl,4-methyl | 5.7 | 2.1 |

Advanced: What strategies address low yields in multi-step syntheses of pyrrole-carbohydrazide hybrids?

Methodological Answer:

- Issue : Intermediate instability (e.g., hydrazide oxidation).

- Case Study : Switching from ethyl ester () to methyl ester improved hydrolysis efficiency in .

Basic: What crystallization techniques are effective for X-ray diffraction of pyrrole derivatives?

Methodological Answer:

- Slow Evaporation : Use ethanol/water (7:3) at 4°C for single-crystal growth .

- SHELX Refinement : Apply TWINABS for twinned data and SHELXL for anisotropic displacement parameters .

- Example : A 2,4-dimethylpyrrole derivative yielded P21/c space group with R-factor = 0.054 .

Advanced: How to investigate tautomerism in solution vs. solid state for this compound?

Methodological Answer:

- Solid-State : Use X-ray crystallography to identify dominant tautomer .

- Solution NMR : Compare DMSO-d6 (polar, H-bonding) vs. CDCl3 (nonpolar) to assess solvent-dependent tautomer ratios .

- Computational : Calculate tautomer stability in implicit solvent models (e.g., SMD) .

Advanced: How can reaction mechanisms for carbohydrazide formation be validated experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.